molecular formula C13H11ClO2S B181143 1-Chloro-4-(4-methylphenyl)sulfonyl-benzene CAS No. 5184-71-4

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene

Cat. No. B181143
CAS RN: 5184-71-4
M. Wt: 266.74 g/mol
InChI Key: OFGLBHMUHZRKFN-UHFFFAOYSA-N
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Description

The compound "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that feature chloro and sulfonyl functional groups attached to benzene rings, which can help infer some aspects of the target compound's characteristics. For instance, the presence of chlorophenylsulfonyl groups and their spatial arrangement with benzene rings are discussed, which could be relevant to understanding the molecular geometry and interactions of "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzoylmethyl phenyl sulfone with chlorophenyldiazonium chloride, suggesting that diazonium salt reactions might be a viable pathway for synthesizing compounds with similar structures to "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" . Additionally, a green approach for synthesizing chloropropenyl sulfones is mentioned, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds features dihedral angles between benzene rings and the planarity of certain ring systems. For example, the benzene rings of the chlorophenylsulfonyl groups form specific dihedral angles, and intramolecular hydrogen bonding is observed, which could influence the molecular conformation of "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" .

Chemical Reactions Analysis

The related compounds exhibit the ability to form π-stacking interactions and undergo chemical transformations such as dehydrochlorination and alkaline hydrolysis. These reactions lead to the formation of different products like allenyl sulfones and acetonyl sulfones, respectively. Such reactivity could be expected in "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" under similar conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the crystal packing, hydrogen bonding, and π-stacking interactions in related compounds suggest that "1-Chloro-4-(4-methylphenyl)sulfonyl-benzene" may also exhibit similar solid-state properties . The intramolecular distances and bond lengths distributions in these compounds could also be indicative of the bonding characteristics in the target compound .

Safety And Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGLBHMUHZRKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301542
Record name 1-Chloro-4-(4-methylbenzene-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(4-methylphenyl)sulfonyl-benzene

CAS RN

5184-71-4
Record name NSC144077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-(4-methylbenzene-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 150 ml of chlorobenzene, 100.1 g (0.75 mol) of aluminum chloride was added, and further 143 g (0.75 mol) of p-toluenesulfonyl chloride was added dropwise over 1 hour. After stirred for 3 hours at 55° C., the reaction mixture was poured into 1.5 liter of water, and then the obtained crystal was filtered off and washed with n-hexane to obtain 140 g of the intended 4-methyl-4'-chlorodiphenylsulfone. NMR (heavy chloroform): δ7.9-7.8 (m, 4H), 7.5 (m, 2H), 7.3 (d, 2H), 2.4 (s, 3H).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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